molecular formula C24H29N3O2 B197400 Daporinad CAS No. 201034-75-5

Daporinad

Cat. No.: B197400
CAS No.: 201034-75-5
M. Wt: 391.5 g/mol
InChI Key: KPBNHDGDUADAGP-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Daporinad

Molecular Formula and Stereochemical Configuration

This compound is characterized by the molecular formula $$ \text{C}{24}\text{H}{29}\text{N}{3}\text{O}{2} $$ and a monoisotopic mass of 391.226 Da. Its IUPAC name, (2E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide , underscores the presence of a trans-configured α,β-unsaturated amide (E-isomer), critical for its bioactivity. The SMILES notation (O=C(NCCCCC1CCN(CC1)C(=O)c2ccccc2)/C=C/c3cccnc3) further delineates its planar acrylamide moiety and aromatic substituents.

Table 1: Molecular Identifiers of this compound
Property Value Source
CAS Number 658084-64-1
Molecular Formula $$ \text{C}{24}\text{H}{29}\text{N}{3}\text{O}{2} $$
IUPAC Name (2E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide
SMILES O=C(NCCCCC1CCN(CC1)C(=O)c2ccccc2)/C=C/c3cccnc3

Crystallographic Analysis and Three-Dimensional Structure

Crystallographic studies of this compound bound to NAMPT reveal its interaction with the enzyme's hydrophobic pocket at the dimer interface. Key findings include:

  • Binding Site : this compound occupies a tunnel formed by residues from both NAMPT monomers, engaging in π-stacking with Phe193 and hydrophobic interactions with Val242 and Ile309.
  • Water Displacement : The inhibitor displaces two conserved water molecules near Asp219 and Ser241, forming hydrogen bonds with the backbone carbonyl of Val242.
  • Species-Specific Variations : In rat NAMPT (PDB: 3G8E), this compound's pyridyl group aligns similarly to human structures, but modifications like ribose addition (IS001 derivative) show negligible binding improvements.
Table 2: Key Crystallographic Studies of this compound-NAMPT Complexes
PDB ID Organism Resolution (Å) Key Interactions Citation
3G8E Rattus norvegicus 2.3 Hydrophobic interactions at dimer interface
2GVJ Homo sapiens 2.1 Competitive binding with nicotinamide
5NSD Homo sapiens 1.9 H-bond with Ser275, π-stacking with Phe193

Comparative Structural Features Among NAMPT Inhibitors

This compound’s efficacy is contextualized against two other NAMPT inhibitors: CHS-828 (GMX1778) and MS0 .

Table 3: Structural and Functional Comparison of NAMPT Inhibitors
Property This compound CHS-828 MS0
IC50 (nM) 0.4 10 9.08
Binding Interactions Ser241, Arg349 Non-competitive No Ser241 interaction
Clinical Status Phase II Phase I Preclinical
Solubility Low Moderate High

Key Differences :

  • This compound vs. MS0 : Despite similar IC50 values, this compound’s hydrogen bonding with Ser241 and hydrophobic engagement with Arg349 enhance its antiproliferative activity (12–225-fold lower IC50 in cancer cells).
  • This compound vs. CHS-828 : CHS-828’s cyanoguanidine scaffold confers distinct pharmacokinetics but induces thrombocytopenia, limiting clinical utility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNHDGDUADAGP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026050
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658084-64-1, 201034-75-5, 658084-94-7
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658084-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK866
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPORINAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Protein Precipitation with Acetonitrile

The most widely validated method for isolating this compound from mouse plasma involves protein precipitation using acetonitrile (ACN). This technique leverages ACN’s ability to denature plasma proteins while maintaining the stability of this compound. In a standardized protocol, 50 µL of mouse plasma is mixed with 200 µL of ACN, vortexed for 10 minutes, and centrifuged at 14,000 rpm for 15 minutes to pellet precipitated proteins. The supernatant, containing this compound, is then evaporated under nitrogen gas at 40°C and reconstituted in 100 µL of mobile phase (60:40 v/v acetonitrile:water with 0.1% formic acid). This method achieves a recovery rate exceeding 85% across low, medium, and high concentrations (15–1,820 ng/mL).

Dilution Integrity and Matrix Effects

Dilution integrity is critical for handling samples with concentrations exceeding the upper limit of quantification (ULOQ). Studies demonstrate that mouse plasma samples spiked with this compound at 20,000 ng/mL can be diluted 30-fold with blank plasma while maintaining accuracy (93.2–113%) and precision (CV <5%). Matrix effects, evaluated via post-column infusion experiments, reveal minimal ion suppression (<15%) when using ACN precipitation, ensuring robust quantification even in hyperlipidemic or hemolyzed plasma.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS) Method Development

Chromatographic Conditions

Separation of this compound from endogenous plasma components is achieved using a reversed-phase C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), delivered at 0.3 mL/min with the following gradient:

  • 0–2 min: 20% B

  • 2–5 min: 20% → 95% B

  • 5–7 min: 95% B

  • 7–7.1 min: 95% → 20% B

  • 7.1–10 min: 20% B.

Under these conditions, this compound elutes at 22.31 minutes, with a symmetrical peak shape (asymmetry factor = 1.2) and no co-elution with metabolites or matrix interferences.

Calibration Curve and Sensitivity

The LC-qTOF-MS assay exhibits a quadratic regression relationship (weighted 1/concentration) across 1.02–2,220 ng/mL. Key parameters include:

ParameterValue
Correlation coefficient (R²)≥0.99
LLOQ1.02 ng/mL (CV = 8.2%)
ULOQ2,220 ng/mL (CV = 6.9%)
Intra-day accuracy94.5–106.3%
Inter-day precision3.1–11.7% CV

These metrics confirm the method’s suitability for pharmacokinetic studies requiring high sensitivity and wide dynamic range.

Stability Assessment of this compound Under Various Conditions

Short-Term and Long-Term Stability

This compound remains stable in mouse plasma for 4 hours at room temperature (accuracy: 102–104%) and for 14 days at −80°C (accuracy: 84.5–111%). Notably, long-term storage at −20°C introduces moderate degradation (16% loss at 165 ng/mL), underscoring the necessity of −80°C storage for archival samples.

Freeze-Thaw Stability

Three freeze-thaw cycles induce minimal degradation (<5% loss) across all tested concentrations (15–1,820 ng/mL), validating the method’s resilience to temperature fluctuations during routine handling.

Application in Pharmacokinetic Studies

Dose Proportionality and Nonlinear Kinetics

Intravenous administration of this compound in mice (5–30 mg/kg) reveals dose-proportional exposure (AUCₗₐₛₜ) from 5–10 mg/kg. However, nonlinear kinetics emerge at 30 mg/kg, characterized by a 2.3-fold increase in AUC compared to dose-proportional predictions. This suggests saturation of hepatic metabolism or renal excretion pathways at higher doses.

Metabolic Profiling and Metabolite Identification

LC-qTOF-MS analyses identify 25 metabolites in vitro (mouse/human liver microsomes) and in vivo (mouse plasma). Major metabolic pathways include:

  • Amide hydrolysis : Forms M1 (m/z 261.20), the primary inactive metabolite.

  • Oxidation and desaturation : Generates M2–M25 via cytochrome P450-mediated reactions on the 4-butyl piperidine moiety.

  • N-oxide formation : Six metabolites (M6, M10, M11, M18, M22, M25) revert to this compound upon treatment with TiCl₃, confirming N-oxide structures.

Table 1. Representative Metabolites of this compound

Metabolitem/zFormulaMetabolic Pathway
M1261.20C₁₆H₂₄N₂O₄Amide hydrolysis
M4408.23C₂₄H₂₉N₃O₃Oxidation
M16390.22C₂₄H₂₇N₃O₂Desaturation
M22408.23C₂₄H₂₉N₃O₃Oxidation + N-oxide

Critical Considerations for Method Optimization

Overcoming High-Dose Sample Saturation

Early time-point samples from 30 mg/kg doses often exceed the ULOQ, necessitating 5–30-fold dilutions with blank plasma. The method’s dilution integrity ensures accurate quantification without additional matrix effects.

Titanium Chloride Post-Preparation Analysis

Treatment with TiCl₃ reduces N-oxide metabolites to parent this compound, enabling differentiation between oxidation and N-oxide pathways. This step is essential for elucidating the contribution of N-oxidation to total clearance .

Chemical Reactions Analysis

Types of Chemical Reactions

Daporinad can undergo several types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions and resulting products depend on the conditions and reagents used.

This compound Metabolites

This compound produces multiple metabolites through different biochemical pathways. A study using liquid chromatography–quadrupole-time-of-flight–mass spectrometry (LC-qTOF-MS) identified twenty-five metabolites of this compound . These metabolites were generated through various reactions, including amide hydrolysis, desaturation, and oxidation .

The table below shows the metabolites, their m/z values, formulas, retention times, and presence in mouse liver microsomes, human liver microsomes, and mouse plasma :

SymbolMetabolitesm/zFormulaRetention Time (min)Mouse Liver MicrosomeHuman Liver MicrosomeMouse Plasma
M1Amide hydrolysis261.1961C16H24N2O47.36OOO
M2Desaturation + Oxidation406.2125C24H27N3O310.07--O
M3Di-desaturation388.2020C24H31N3O211.53OOO
M4Oxidation408.2282C24H29N3O311.99OOO
M5Di-oxidation424.2231C24H29N3O412.48O-O
M6Di-oxidation424.2231C24H29N3O413.46--O
M7Di-oxidation424.2231C24H29N3O413.91--O
M8Oxidation408.2282C24H29N3O314.00OOO
M9Di-desaturation388.2020C24H31N3O214.11OOO
M10Di-oxidation424.2231C24H29N3O414.29--O
M11Tri-oxidation440.2180C24H29N3O514.41O-O
M12Saturation394.2489C24H31N3O215.37--O
M13Di-oxidation424.2231C24H29N3O415.87--O
M14Desaturation + Oxidation406.2125C24H27N3O316.04--O
M15Tri-oxidation440.2180C24H29N3O516.54--O
M16Desaturation390.2176C24H27N3O217.27OOO
M17Oxidation408.2282C24H29N3O317.76OOO
M18Desaturation + Oxidation406.2125C24H27N3O319.15O-O
M19Desaturation + Oxidation406.2125C24H27N3O321.02--O
M20Amide hydrolysis followed by carboxylation276.1594C16H21NO321.25OOO
ParentParent392.2333C24H29N3O222.31OOO
M21Amide hydrolysis followed by hydroxylation262.1802C16H23NO222.76OOO
M22Oxidation408.2282C24H29N3O324.04OOO
M23Desaturation390.2176C24H27N3O224.67OOO
M24Oxidation408.2282C24H29N3O325.90O-O
M25Desaturation + Oxidation406.2125C24H27N3O326.31O-O

Note: "O" indicates the presence of the metabolite, and "-" indicates its absence.

Fragmentation Patterns of this compound and its Metabolites

The study mentioned above elucidated the fragmentation patterns of this compound and its metabolites using LC-qTOF-MS .

  • This compound: The m/z of the [M+H]+ form of this compound was 392.23. The product ion scan of m/z 392.23 led to the formation of fragment ions at m/z 261.20, 244.17, 140.14, 132.04, 105.03, and 104.05. The fragment ions at m/z 261.20 and 132.04 were likely formed by breaking the amide bond (m/z 392.23). Two other ions at m/z 244.17 and 104.05 were likely generated via the neutral loss of ammonia (NH3) and carbon monoxide (CO) from the corresponding ions at m/z 261.20 and 132.04, respectively. The fragment ion at m/z 244.17 also confirmed two product ions at m/z 105.03 and m/z 140.14 by accurate mass measurement .
  • M1 (Amide hydrolysis): The m/z of the [M+H]+ form of M1 was 261.20, which is 131 amu less than this compound. The product ion scan of m/z 261.20 led to the formation of fragment ions at m/z 140.14 and 105.03. The unchanged fragment ions indicated that the metabolism of M1 occurred in the amide bond of the parent drug. These data suggested that M1 was formed via the cleavage of the amide bond of this compound .
  • M2 and M14 (Desaturation + Oxidation): The m/z of the [M+H]+ form of M2 and M14 was 406.21, which is 14 amu less than this compound, suggesting that desaturation and oxidation likely occurred. The product ion scan of m/z 406.21 led to the formation of fragment ions at m/z 275.18, 258.15, 154.12, 132.04, 105.03, and 104.05. In the fragment pattern of M2 and M14, three fragment ions (275.18, 258.15, and 154.12) increased by 14 amu, suggesting that the metabolism of M2 and M4 occurred in the 4-butyl piperidine of this compound. These results suggest that M2 and M14 metabolites are the oxidation and desaturation metabolites on the 4-butyl piperidine moiety of this compound .

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate can be used.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
  • Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

N-Oxide Metabolites

Further analysis using titanium chloride solution (TiCl3) identified six metabolites (M6, M10, M11, M18, M22, and M25) with an N-oxide moiety in their structures. TiCl3 is known to convert N-oxide metabolites back to the parent drug, allowing for more detailed structural elucidation of these metabolites .

Scientific Research Applications

Antitumor Effects

Daporinad has demonstrated promising antitumor activity in various cancer cell lines and models:

  • Mechanism of Action : By inhibiting NAMPT, this compound disrupts the NAD+ salvage pathway, leading to decreased cellular NAD+ levels. This reduction triggers apoptosis in tumor cells by impairing their metabolic and survival pathways .
  • Cancer Types : Research indicates that this compound shows efficacy against a variety of cancers, including:
    • Glioblastoma : this compound has been identified as a potent agent against glioblastoma cells, particularly those with low NAMPT expression. It has been shown to inhibit cell migration and enhance sensitivity to other chemotherapeutic agents like Temozolomide .
    • Ovarian Cancer : In ovarian cancer models, this compound has been reported to overcome drug resistance associated with PARP inhibitors, suggesting a synergistic effect when used in combination therapies .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its clinical application:

  • Study Design : A study utilized liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) to analyze the pharmacokinetics of this compound in mouse models. The method allowed for precise measurement of drug concentrations over time following intravenous administration .
  • Results : The pharmacokinetic analysis revealed a linear profile at lower doses (5-10 mg/kg) but a non-linear profile at higher doses (30 mg/kg), indicating dose-dependent behavior that is essential for determining optimal dosing strategies in clinical settings .

Combination Therapies

This compound's ability to enhance the efficacy of other anticancer agents makes it a candidate for combination therapies:

  • Synergistic Effects : Studies have shown that this compound can potentiate the effects of other chemotherapeutics, such as olaparib in ovarian cancer models. This synergy may provide a pathway to treat resistant tumors effectively .
  • Case Studies : In preclinical studies involving glioblastoma and other cancers, this compound was tested in combination with standard therapies, demonstrating improved outcomes compared to monotherapy .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are under investigation:

  • Cellular Impact : The inhibition of NAMPT leads to reduced NAD+ levels, which is critical for cellular metabolism and survival. This mechanism is particularly effective in rapidly dividing tumor cells that rely heavily on NAD+ for energy production and DNA repair .
  • Gene Expression Correlation : Meta-analysis of gene expression data from cancer biopsies has shown correlations between NAMPT levels and tumor aggressiveness, indicating that targeting this pathway could be particularly beneficial in high-NAMPT-expressing tumors .

Mechanism of Action

Daporinad exerts its effects by inhibiting nicotinamide phosphoribosyl transferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide. This inhibition leads to a depletion of nicotinamide adenine dinucleotide levels in cells, ultimately causing cell death through apoptosis. The molecular targets and pathways involved include the nicotinamide adenine dinucleotide biosynthesis pathway and various apoptotic signaling pathways .

Comparison with Similar Compounds

Clinical Relevance :

  • Demonstrated efficacy in glioblastoma (GBM), neuroendocrine prostate cancer (NEPC), and acute myeloid leukemia (AML) with monosomy 7/del(7q) .
  • Completed Phase 2 trials for melanoma and lymphomas .
  • Unique blood-brain barrier penetration, making it viable for central nervous system tumors .

Comparison with Similar Compounds

Daporinad is part of a class of NAMPT inhibitors, which include GMX1778, KPT9274, and LSN3154566. Below is a detailed comparison:

Efficacy and Selectivity

Compound IC$_{50}$ (nM) Key Targets Clinical Stage
This compound 0.09–1.09 NAMPT (non-competitive) Phase 2 completed
GMX1778 3–10 NAMPT (competitive) Preclinical/Phase 1
KPT9274 50–100 NAMPT, PAK4 Phase 1
LSN3154567 0.5–2.0 NAMPT Preclinical
  • This compound exhibits superior potency (IC$_{50}$ <1 nM in most models) compared to GMX1778 and KPT9273. Its non-competitive binding provides sustained enzyme inhibition even at low substrate concentrations .
  • In NEPC, this compound’s IC$_{50}$ was 0.65 nM, significantly lower than other inhibitors tested in similar models .

Pharmacokinetics (PK)

Parameter This compound GMX1778 KPT9274
Half-life (h) 2–4 (mice) 6–8 (mice) 8–12 (mice)
Clearance Dose-dependent (5–30 mg/kg) Linear Moderate
AUC Supra-proportional at high doses Proportional Proportional
  • This compound shows non-linear PK at higher doses (30 mg/kg in mice), suggesting saturation of metabolic enzymes or transporters .
  • GMX1778 and KPT9274 exhibit linear PK, but lower potency limits their therapeutic window .

Metabolic Pathways

Compound Major Metabolites Species Variability
This compound 25 metabolites (e.g., M2–M17) via oxidation, hydrolysis, dehydrogenation Human-specific metabolites identified
GMX1778 Glucuronidation products Limited interspecies data
KPT9274 CYP3A4-mediated oxidation Consistent across mammals
  • This compound undergoes complex phase I metabolism, including amide hydrolysis and oxidation, with 25 metabolites identified in mice . In contrast, GMX1778 relies on phase II glucuronidation, reducing its metabolic versatility .

Biological Activity

Daporinad, also known as FK866 or APO866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis through its action on nicotinamide phosphoribosyltransferase (NAMPT). This compound has garnered attention in cancer research due to its ability to disrupt NAD+ metabolism, which is critical for the survival and proliferation of cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound specifically inhibits NAMPT, an enzyme that plays a pivotal role in the NAD+ salvage pathway. By inhibiting NAMPT, this compound effectively lowers intracellular NAD+ levels, which is essential for various cellular processes including DNA repair, apoptosis, and metabolic regulation. The depletion of NAD+ leads to increased sensitivity to DNA-damaging agents such as PARP inhibitors (PARPi), making this compound a candidate for combination therapies in resistant cancer types.

Table 1: Summary of this compound's Efficacy in Preclinical Studies

Cancer Type Model Efficacy Observed Reference
Ovarian CancerIn vitro cell linesSynergistic effects with olaparib in PARPi-resistant models
Acute Myeloid LeukemiaPatient-derived mononuclear cellsHigher sensitivity in -7/-7q AML samples
Neuroendocrine NeoplasmsPatient-derived organoidsVariable responses; potential for combination therapies

Case Studies

  • Ovarian Cancer Resistance :
    In a study examining ovarian cancer cell lines with acquired resistance to PARP inhibitors, this compound was shown to significantly inhibit cell growth when combined with olaparib. The study demonstrated that the combination treatment not only reduced cell viability but also induced apoptosis as indicated by caspase-3 cleavage. This suggests that targeting the NAD+ salvage pathway can effectively overcome both acquired and intrinsic resistance mechanisms in high-grade serous ovarian cancer (HGSOC) models .
  • Acute Myeloid Leukemia (AML) :
    A comprehensive analysis of freshly isolated mononuclear cells from AML patients revealed that those with monosomy 7/del(7q) exhibited significantly lower viability after treatment with this compound compared to wild-type AML samples and healthy controls. The study concluded that this compound preferentially induces cell death in -7/-7q AML samples, highlighting its potential as a targeted therapy for specific genetic subtypes of AML .

Research Findings

Recent studies have underscored the importance of NAD+ metabolism in cancer biology. The inhibition of NAMPT by this compound not only affects tumor growth directly but also enhances the efficacy of other therapeutic agents. For instance, combining this compound with other NAMPT inhibitors has shown consistent synergistic effects across various cancer types .

Table 2: Comparative Analysis of Drug Sensitivity

Drug IC50 (nM) Sensitivity in -7/-7q AML Sensitivity in Wild-type AML
This compound5HighModerate
GMX177810ModerateLow
KPT-927420HighModerate

This table summarizes findings from drug sensitivity assays indicating that this compound exhibits a significantly lower IC50 in -7/-7q AML samples compared to wild-type samples, suggesting enhanced efficacy in genetically distinct populations .

Q & A

Q. What is Daporinad’s primary mechanism of action, and how can researchers experimentally validate its target engagement in glioblastoma models?

this compound inhibits nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. To validate target engagement:

  • Measure intracellular NAD+ depletion via LC-MS or enzymatic assays.
  • Use dose-response viability assays (e.g., MTT) in NAMPT-expressing cell lines (e.g., U-251, LN-229) and calculate IC50 values .
  • Confirm specificity via NAMPT knockdown/overexpression studies, observing shifts in drug sensitivity .

Q. What are standard in vitro assays for evaluating this compound’s anti-tumor efficacy and migration inhibition?

  • Viability: MTT or ATP-based assays over 72 hours, with IC50 determination via nonlinear regression .
  • Migration: Wound closure assays (scratch tests) at 10 nM this compound; quantify closure rates at 0, 12, and 24 hours using image analysis software .
  • Include normal astrocytes (e.g., murine) as controls to assess tumor cell selectivity .

Q. How should researchers design stability and pharmacokinetic (PK) studies for this compound in preclinical models?

  • Stability: Test short-term (4 hr), freeze-thaw cycles, and long-term (2 weeks) stability in plasma using LC-qTOF-MS .
  • PK: Administer IV doses (5–30 mg/kg in mice), collect plasma samples at intervals, and analyze via non-compartmental modeling (WinNonlin®). Monitor dose-dependent clearance and AUC deviations .

Advanced Research Questions

Q. How can contradictory preclinical vs. clinical efficacy data for this compound be reconciled?

Despite promising in vitro IC50 values (0.09–1 nM), clinical trials in leukemia and lymphoma showed limited responses. Methodological considerations:

  • Investigate gut microbiota interactions (e.g., microbial nicotinamidase activity) that may rescue NAD+ levels in vivo .
  • Explore predictive biomarkers (e.g., baseline NAD+ levels, NAMPT expression) using proteomics or RNA-seq in patient-derived xenografts .
  • Test second-generation NAMPT inhibitors with improved bioavailability or combination therapies (e.g., chemotherapy) to widen the therapeutic window .

Q. What strategies optimize this compound dosing regimens given non-linear pharmacokinetics in murine models?

  • Conduct metabolite profiling (e.g., liver microsomes) to identify species-specific phase I/II pathways (e.g., N-dealkylation, amide hydrolysis) .
  • Perform semi-mass balance studies to track elimination routes (biliary vs. renal) and assess transporter saturation effects .
  • Validate dosing using humanized mouse models or in vitro transporter assays (e.g., OATP1B1/3) .

Q. How do researchers analyze this compound’s combinatorial effects with chemotherapy in glioblastoma (GBM)?

  • Use synergy scoring (e.g., Chou-Talalay method) in GBM cell lines (U-87, patient-derived cultures) treated with this compound + temozolomide .
  • Monitor apoptotic markers (e.g., cleaved caspase-3) and autophagy (LC3-II conversion) via western blot .
  • Validate in orthotopic GBM models with survival endpoints and histopathology for toxicity .

Q. What methodologies identify predictive biomarkers for this compound sensitivity in neuroendocrine prostate cancer (NEPC)?

  • Apply computational pipelines (e.g., pseudoclustering based on transcriptomic data) to stratify tumors by drug sensitivity scores (DSS) .
  • Validate biomarkers (e.g., HNRNPA1, NAMPT) via CRISPR knockdown/overexpression and dose-response assays (IC50 shifts) .
  • Correlate NAD+ metabolic flux (13C-tracer studies) with drug response in NEPC organoids .

Methodological Notes

  • Data Contradiction Analysis: When preclinical results (e.g., IC50 = 0.65 nM in NEPC ) conflict with clinical outcomes, leverage multi-omics (proteomics/metabolomics) to identify resistance mechanisms (e.g., compensatory NAD+ pathways) .
  • Experimental Controls: Always include normal cell lines (e.g., astrocytes) and vehicle-treated cohorts to distinguish on-target toxicity .
  • Metabolite Profiling: Use UPLC-Q/Orbitrap-MS for comprehensive in vitro metabolite identification, prioritizing human-specific pathways for translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.